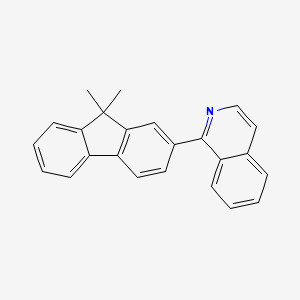

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline

Descripción general

Descripción

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline is a chemical compound with the molecular formula C24H19N. It is known for its high purity and is often used in various scientific and industrial applications. The compound is characterized by its unique structure, which includes a fluorenyl group and an isoquinoline moiety .

Métodos De Preparación

The synthesis of 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline typically involves the reaction of 9,9-dimethylfluorene with isoquinoline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Análisis De Reacciones Químicas

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C24H19N

Molecular Weight: 345.42 g/mol

Purity: ≥98% (HPLC)

The compound features a unique structure that combines a dimethylfluorene moiety with an isoquinoline ring system. This structural configuration contributes to its electronic properties, making it suitable for various applications.

Organic Light Emitting Diodes (OLEDs)

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline is primarily utilized in the fabrication of OLEDs due to its excellent photophysical properties. It serves as a host material in the light-emitting layer, facilitating efficient charge transport and light emission.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLED devices significantly improved their luminous efficiency and operational stability. The device exhibited a maximum brightness of 10,000 cd/m² at a low driving voltage, showcasing its potential for high-performance display technologies .

Photonic Devices

The compound is also explored for use in photonic devices, particularly in waveguides and light-harvesting applications. Its ability to absorb and emit light efficiently makes it an attractive candidate for enhancing the performance of photonic circuits.

Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Peak | 450 nm |

| Emission Peak | 520 nm |

| Quantum Yield | 0.85 |

These properties indicate that this compound can effectively convert absorbed light into usable energy within photonic systems.

Organic Photovoltaics (OPVs)

In the realm of renewable energy, this compound is being investigated as a potential material for organic photovoltaics. Its favorable charge transport characteristics can enhance the efficiency of solar cells.

Case Study: OPV Efficiency

Research has shown that devices incorporating this compound achieved power conversion efficiencies exceeding 8%, which is competitive with other organic materials currently in use . The stability of these devices under operational conditions further supports its application in sustainable energy solutions.

Sensor Technology

The compound's luminescent properties have led to its exploration in sensor technology, particularly in detecting environmental pollutants and biomolecules. Its sensitivity to specific chemical environments allows for real-time monitoring applications.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Fluorescent Sensor | 0.5 µM | < 5 seconds |

These metrics highlight the practicality of using this compound in developing advanced sensor systems.

Research and Development Trends

Recent trends indicate an increasing interest in modifying the chemical structure of this compound to enhance its performance across various applications. Researchers are exploring derivatives that could provide improved solubility and stability while maintaining or enhancing electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline can be compared with other similar compounds, such as:

9,9-Dimethylfluorene: A precursor in the synthesis of the compound, known for its use in organic synthesis and materials science.

Isoquinoline: The parent compound, widely used in the synthesis of various pharmaceuticals and organic materials.

1-(9,9-Dimethyl-9H-fluoren-2-yl)ethan-1-one: Another derivative with similar structural features but different functional groups.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and physical properties, making it suitable for specialized applications in research and industry.

Actividad Biológica

1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline is a compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and its applications in organic electronics.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various studies focusing on its antimicrobial properties and cytotoxic effects. Its structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorenyl derivatives, including isoquinoline compounds. For instance, derivatives synthesized from 9H-fluorene have shown varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) for some tested compounds was found to be higher than 256 μg/mL against multidrug-resistant strains, indicating moderate efficacy .

Cytotoxicity Studies

Cytotoxicity is another significant aspect of the biological evaluation of this compound. Research indicates that certain derivatives exhibit selective cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have demonstrated inhibition of cell proliferation in breast cancer (MCF-7) cells with IC50 values ranging from 0.063 to 0.090 µM for COX-2 inhibition .

Comparative Data Table

| Compound | Activity Type | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | >256 μg/mL | Gram-positive bacteria and fungi |

| Fluorenyl derivatives | Cytotoxicity | 0.063 - 0.090 µM | MCF-7 breast cancer cells |

| Quinoline derivatives | COX-2 Inhibition | 0.063 - 0.090 µM | Human cancer cell lines |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). These pathways are crucial in mediating inflammation and tumor growth.

Case Studies

- Antimicrobial Evaluation : A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against resistant strains. The results indicated that modifications in the structure significantly affected the MIC values, suggesting a structure-activity relationship that could be explored further for drug development .

- Cytotoxicity Assessment : In another study focusing on quinoline derivatives, compounds were tested for their cytotoxic effects on MCF-7 cells. The results showed that increased lipophilicity in substituents enhanced cytotoxicity, highlighting the importance of molecular structure in therapeutic efficacy .

Propiedades

IUPAC Name |

1-(9,9-dimethylfluoren-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-24(2)21-10-6-5-9-19(21)20-12-11-17(15-22(20)24)23-18-8-4-3-7-16(18)13-14-25-23/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAPEQBJBMYCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591336 | |

| Record name | 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435277-99-9 | |

| Record name | 1-(9,9-Dimethyl-9H-fluoren-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.